molecular formula C7H10O3 B8471455 4-Methyl-3-formyl-pent-3-en-1-oic acid

4-Methyl-3-formyl-pent-3-en-1-oic acid

Cat. No.: B8471455
M. Wt: 142.15 g/mol
InChI Key: XYQWMCXCCWXTBD-UHFFFAOYSA-N
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Description

4-Methyl-3-formyl-pent-3-en-1-oic acid is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-formyl-4-methylpent-3-enoic acid

InChI

InChI=1S/C7H10O3/c1-5(2)6(4-8)3-7(9)10/h4H,3H2,1-2H3,(H,9,10)

InChI Key

XYQWMCXCCWXTBD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC(=O)O)C=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 18.2 g of the product of Step A in 25 ml of methanol were added all at once to a solution of 18.9 g of sodium carbonate in 180 ml of water cooled to 0° C. and the mixture stood at room temperature for 120 hours. The mixture was washed with ether and cooled to 0° C. after which concentrated sulfuric acid was added to the mixture under an inert atmosphere until the pH was ≅1. The mixture was extracted with chloroform and then with ethyl acetate and the combined organic phases were dried and evaporated to dryness under reduced pressure to obtain 9.5 g of residue. The latter was crystallized from water to obtain 7.4 g of pure 3-formyl-4-methyl-pent-3-one-1-oic acid melting at 102° C.
Name
product
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.700 g of sodium carbonate in 8 ml of water was added to a solution of 0.700 g of the product of Step A in 1 ml of methanol and the mixture was stirred for 2 hours at 20° C. and was filtered. The filtrate was adjusted to a pH of 2 and was saturated with sodium chloride. The mixture was extracted with chloroform and the organic phase was evaporated to dryness. The residue was crystallized from isopropyl ether to obtain 0.095 g of 3-formyl-4-methyl-pent-3-ene-1-oic acid melting at 102° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
product
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 0.956 g of tert.-butyl 4-methyl-3-formyl-pent-3-enoate in 8.7 ml of methylene chloride was added at 0° to 5° C. to a mixture of 15.5 ml of trifluoroacetic acid and 20 ml of methylene chloride and the mixture was stirred at 5° C. for 3 hours. Cyclohexane was added to the mixture which was then evaporated to dryness under reduced pressure. The residue was empasted with isopropyl ether to obtain 0.444 g of 4-methyl-3-formyl-pent-3-en-1-oic acid melting at 102° C. The mother liquors were chromatographed over silica gel and elution with a 1-1-1 benzene-acetone-chloroform mixture yielded 40 mg of 4-methyl-3-formyl-pent-3-en-1-oic acid melting at 102° C.
Name
tert.-butyl 4-methyl-3-formyl-pent-3-enoate
Quantity
0.956 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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